molecular formula C10H7F4NO4 B11715871 Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B11715871
M. Wt: 281.16 g/mol
InChI Key: YOVNVRVABCATMU-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F4NO4 This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically involves multi-step reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzoate ester.

Uniqueness

The presence of both fluorine and nitro groups makes it particularly valuable in medicinal chemistry and materials science .

Biological Activity

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate (C10H7F4NO4) is an organic compound notable for its unique structural features, including a fluoro group, a nitro group, and a trifluoromethyl group. These functional groups confer distinctive chemical properties that influence its biological activity. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Fluoro Group : Enhances lipophilicity and membrane permeability.
  • Nitro Group : Often associated with biological activity, particularly in pharmaceuticals.
  • Trifluoromethyl Group : Known to improve the potency and selectivity of compounds in drug development due to its electron-withdrawing nature.

The molecular weight of this compound is approximately 300.2 g/mol.

Research indicates that the structural components of this compound significantly influence its interactions with biological targets. The trifluoromethyl and nitro groups enhance the compound's lipophilicity, which may improve its bioavailability and efficacy in pharmaceutical applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant inhibition against various bacterial strains, suggesting that the nitro group plays a crucial role in its mechanism of action .
  • Drug Development : The trifluoromethyl group has been linked to increased potency in drug candidates. For instance, compounds with similar structures have shown enhanced inhibition of enzymes such as reverse transcriptase, which is critical in antiviral drug development .
  • Synthetic Utility : Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis, facilitating the development of novel pharmaceuticals through various reaction pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 2-fluoro-5-nitrobenzoateC9H8FNO4Lacks trifluoromethyl groupReduced antimicrobial activity
Ethyl 2-chloro-5-nitrobenzoateC9H8ClNO4Chlorine instead of fluorineModerate enzyme inhibition
Ethyl 2-fluoro-5-amino-4-(trifluoromethyl)benzoateC10H9F4N1O3Contains amino groupEnhanced bioactivity

Properties

Molecular Formula

C10H7F4NO4

Molecular Weight

281.16 g/mol

IUPAC Name

ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7F4NO4/c1-2-19-9(16)5-3-8(15(17)18)6(4-7(5)11)10(12,13)14/h3-4H,2H2,1H3

InChI Key

YOVNVRVABCATMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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